Fmoc-D-Arg(Mtr)-OH chemical properties
Fmoc-D-Arg(Mtr)-OH chemical properties
An In-depth Technical Guide to Fmoc-D-Arg(Mtr)-OH: Properties, Protocols, and Strategic Considerations
Introduction
Nα-9-fluorenylmethyloxycarbonyl-D-arginine(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-OH, commonly abbreviated as Fmoc-D-Arg(Mtr)-OH, is a cornerstone building block in the field of solid-phase peptide synthesis (SPPS). As a derivative of the non-proteinogenic D-arginine, it is indispensable for the synthesis of peptides with enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptide development. This guide provides a comprehensive overview of the chemical properties, strategic application, and critical considerations for utilizing Fmoc-D-Arg(Mtr)-OH, tailored for researchers and professionals in peptide chemistry and drug development.
The molecule's design incorporates two essential protecting groups: the base-labile Fmoc group for temporary protection of the α-amino group and the acid-labile Mtr group for safeguarding the highly reactive guanidino side chain of arginine.[1] The interplay and selective cleavage of these groups are fundamental to the stepwise elongation of a peptide chain in the Fmoc/tBu synthesis strategy.[2] While newer protecting groups like Pbf and Pmc have gained popularity for their milder cleavage conditions, the Mtr group remains relevant, particularly in specific synthetic contexts where its unique stability profile is advantageous.[3][4] Understanding its characteristics is crucial for troubleshooting and optimizing peptide synthesis.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of Fmoc-D-Arg(Mtr)-OH is the foundation for its effective use in the laboratory. These properties dictate solubility, reactivity, and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 120075-24-3 | [5][6][7] |
| Molecular Formula | C₃₁H₃₆N₄O₇S | [5][7][8] |
| Molecular Weight | 608.69 g/mol (values may slightly vary) | [5][6][8][9] |
| Appearance | White to off-white powder | [8][10] |
| Purity (Typical) | ≥98.0% (HPLC) | [8] |
| Storage Temperature | 2-8°C, protect from moisture and light | [8][10][11] |
Solubility and Handling: Fmoc-D-Arg(Mtr)-OH is typically soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). For long-term viability, it should be stored in a cool, dry, and dark environment, preferably refrigerated or frozen.[8][10] The container must be sealed tightly to prevent degradation from moisture.
The Chemistry of Protection: Fmoc and Mtr Groups
The successful application of Fmoc-D-Arg(Mtr)-OH hinges on the orthogonal nature of its two protecting groups. The Nα-Fmoc group is removed at each cycle of peptide elongation, while the side-chain Mtr group remains intact until the final cleavage step.
The Nα-Fmoc Group: A Temporary Shield
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that prevents unwanted reactions at the N-terminus during peptide bond formation.[12] Its removal is a critical step in the SPPS cycle, typically achieved by treatment with a 20% solution of piperidine in DMF.[2][13] This deprotection proceeds via a β-elimination mechanism, regenerating the free amine required for the next coupling step.
The Mtr Group: Guarding the Guanidino Functionality
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protects the nucleophilic guanidino side chain of arginine. It is classified as an acid-labile group, but it requires significantly stronger acidic conditions for removal compared to more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3][4] This robustness can be an advantage, preventing premature deprotection, but it also presents challenges.
Cleavage of the Mtr group is typically performed with trifluoroacetic acid (TFA) in the presence of scavengers.[3][4] The Mtr group is less acid-labile than Pmc or Pbf groups, and its complete removal can be slow, sometimes taking several hours. This extended exposure to strong acid necessitates careful selection of scavengers to prevent side reactions.
Experimental Protocols
Protocol 1: Coupling of Fmoc-D-Arg(Mtr)-OH in SPPS
This protocol outlines the standard procedure for coupling Fmoc-D-Arg(Mtr)-OH onto a solid support resin with a free N-terminal amine.
1. Resin Preparation: a. Swell the peptide-resin in DMF for at least 30 minutes. b. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF for 7-10 minutes.[13] c. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. d. Confirm the presence of the free amine using a qualitative test (e.g., Kaiser test).
2. Amino Acid Activation: a. In a separate vessel, dissolve Fmoc-D-Arg(Mtr)-OH (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Common activating agents include:
- HBTU/HATU: Dissolve equimolar amounts of Fmoc-D-Arg(Mtr)-OH and HBTU (or HATU). Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[14]
- DIC/HOBt: Dissolve Fmoc-D-Arg(Mtr)-OH and HOBt (1 equivalent each). Add DIC (1 equivalent).[14] b. Allow the activation mixture to pre-activate for 1-5 minutes.
3. Coupling Reaction: a. Add the activated amino acid solution to the prepared resin. b. Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered couplings.
4. Monitoring and Washing: a. Monitor the reaction for completion by taking a small sample of resin beads and performing a Kaiser test. A negative result (yellow beads) indicates complete coupling. b. Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents.
Protocol 2: Cleavage of the Mtr Group and Resin Detachment
The final step in SPPS is the simultaneous cleavage of the side-chain protecting groups and detachment of the peptide from the resin. The Mtr group requires a specific and robust cleavage cocktail.
1. Reagent Preparation: a. Prepare a cleavage cocktail of 5% (w/w) phenol in TFA.[3][15] Thioanisole can also be used as a scavenger.[4] Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
2. Cleavage Reaction: a. Wash the dried peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature.
3. Monitoring and Completion: a. The cleavage of the Mtr group is slow and should be monitored by HPLC.[3][15] b. The reaction is typically complete after approximately 7.5 hours.[3][15] Incomplete deprotection may occur, especially in peptides with multiple Arg(Mtr) residues.[4]
4. Peptide Precipitation and Work-up: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Reduce the volume of the TFA solution by rotary evaporation. c. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether. d. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers. e. Dry the crude peptide pellet under vacuum.
5. Purification: a. Dissolve the crude peptide in an appropriate aqueous buffer. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide product.
Critical Side Reactions and Mitigation
The use of the Mtr protecting group is associated with specific side reactions, primarily occurring during the harsh acidic final cleavage step.
-
O-Sulfonation of Serine and Threonine: A significant side reaction is the transfer of the sulfonyl moiety from the cleaved Mtr group to the hydroxyl side chains of serine and threonine residues, forming O-sulfo-peptides.[16] This occurs in the absence of effective scavengers.
-
Modification of Tryptophan: Tryptophan residues are highly susceptible to modification by cationic species generated during cleavage. The byproducts from Mtr cleavage can cause sulfonation of the indole side chain.[17]
-
Incomplete Cleavage: The Mtr group's high stability can lead to incomplete removal, especially in sequences with multiple arginine residues, resulting in a heterogeneous final product.[4]
Mitigation Strategies: The key to preventing these side reactions is the use of an optimized cleavage cocktail containing efficient scavengers.
-
Scavengers: Thioanisole and thiocresol are highly effective at suppressing sulfonation side reactions.[18] Phenol is also commonly used to trap reactive cations.[3]
-
Protecting Group Choice: For tryptophan-containing peptides, using Fmoc-Trp(Boc)-OH is strongly recommended as the Boc group shields the indole ring from electrophilic attack.[17]
-
Alternative Cleavage: For particularly difficult sequences, cleavage with trimethylsilyl bromide (TMSBr) has been shown to cleanly deprotect Arg(Mtr) residues rapidly and suppress sulfonation byproducts.
Conclusion
Fmoc-D-Arg(Mtr)-OH is a valuable, albeit traditional, reagent for the synthesis of D-arginine-containing peptides. Its robust Mtr protecting group offers stability throughout the synthesis but demands carefully controlled and monitored conditions for its final removal. While newer derivatives like Fmoc-D-Arg(Pbf)-OH are often preferred for their milder deprotection requirements, a thorough understanding of the chemistry, protocols, and potential pitfalls associated with Fmoc-D-Arg(Mtr)-OH equips the modern peptide chemist with a powerful tool. Mastery of its application, particularly the strategic use of scavengers to mitigate sulfonation and other side reactions, allows for the successful synthesis of complex and challenging peptide targets.
References
-
Aapptec Peptides. Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.
-
Aapptec Peptides. Amino Acid Sidechain Deprotection.
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
-
Fujii, N., et al. (1987). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis. Journal of the Chemical Society, Chemical Communications.
-
Various Authors. Amino Acid Derivatives for Peptide Synthesis.
-
Yagami, T., et al. (1994). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Journal of Peptide Research, 43(2), 133-141.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Advanced ChemTech. Fmoc-D-Arg(Mtr)-OH.
-
Aapptec Peptides. Fmoc-D-Arg(Mtr)-OH.
-
Biosynth. Protecting Groups in Peptide Synthesis.
-
Santa Cruz Biotechnology. Fmoc-D-Arg(Mtr)-OH | CAS 120075-24-3.
-
Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
-
National Center for Biotechnology Information. Fmoc-D-Arg-OH. PubChem Compound Summary for CID 7018814.
-
MedchemExpress. Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine).
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
ChemPep. Fmoc-D-Arg(Pbf)-OH.
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
-
MedChemExpress. Fmoc solid phase peptide synthesis.
-
Benchchem. Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
-
Sigma-Aldrich. Fmoc-D-Arg(Mtr)-OH ≥98.0% HPLC.
-
Sigma-Aldrich. Fmoc-arg(mtr)-oh.
-
Aapptec Peptides. Fmoc-Arg(Mtr)-OH, [98930-01-9].
-
VSNCHEM. VA50631 FMOC-D-ARG(MTR)-OH.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis.
-
Fields, C. G., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68.
-
Tokyo Chemical Industry. Fmoc-D-Arg-OH.
-
Sigma-Aldrich. Peptide Resin Loading Protocols.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Sigma-Aldrich. Fmoc-D-Arg(Pbf)-OH ≥98.0% TLC.
-
Benchchem. Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH.
-
MedChemExpress. Fmoc-D-Arg(Pbf)-OH | Amino Acid Derivative.
-
Sigma-Aldrich. Fmoc-Arg-OH ≥96.0%.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. Fmoc- D -Arg(Mtr)-OH = 98.0 HPLC 120075-24-3 [sigmaaldrich.com]
- 9. FMOC-D-ARG(MTR)-OH | VSNCHEM [vsnchem.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc-D-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
